molecular formula C21H19N3O5 B2688095 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1021220-98-3

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2688095
CAS No.: 1021220-98-3
M. Wt: 393.399
InChI Key: XPDAQHUTVHVVNG-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-2-26-16-6-3-13(4-7-16)20-22-21(29-23-20)14-9-19(25)24(11-14)15-5-8-17-18(10-15)28-12-27-17/h3-8,10,14H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDAQHUTVHVVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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